molecular formula C20H20N6O2S2 B2659263 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1105208-79-4

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2659263
CAS No.: 1105208-79-4
M. Wt: 440.54
InChI Key: NQTPFRUOEWSGCR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a 1,2-dihydropyridine, a 1,2,4-triazole, and a benzo[d]thiazole. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are likely to contribute to its chemical properties and potential biological activity. The presence of multiple nitrogen atoms could allow for hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the carbonyl group or at the nitrogen atoms in the heterocyclic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be solid at room temperature and could potentially be soluble in organic solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Insecticidal Assessment : A study focused on the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others, as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. The research demonstrated the versatility of heterocyclic compounds in developing insecticidal solutions (Fadda et al., 2017).

  • Antitumor Activity : Another study synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives to investigate their antitumor activity. Some compounds showed promising inhibitory effects on different cell lines, highlighting the potential of these heterocyclic compounds in cancer research (Albratty et al., 2017).

  • Antiproliferative Activity Evaluation : A study evaluating the antitumor activities of polyfunctionally substituted heterocyclic compounds derived from a key precursor demonstrated significant inhibitory effects against several human cancer cell lines. This research underscores the importance of heterocyclic compounds in the development of new anticancer therapies (Shams et al., 2010).

  • Microwave-Assisted Synthesis : Research on the microwave-assisted synthesis of novel heterocycles, such as pyrido[3,2-f][1,4]thiazepines, demonstrated improved yields and shorter synthesis times. This approach enhances the efficiency of synthesizing complex heterocyclic compounds (Faty et al., 2011).

  • Biological Evaluation : A study on the synthesis of novel benzothiazole-containing heterocyclic compounds and their biological evaluation for antibacterial, antioxidant, and antitubercular activities highlights the broad spectrum of potential therapeutic applications of these compounds (Bhoi et al., 2016).

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties. If it shows promising biological activity, it could be further developed into a pharmaceutical .

Properties

IUPAC Name

2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2S2/c1-4-26-9-5-6-13(18(26)28)17-23-24-20(25(17)3)29-11-16(27)22-19-21-14-8-7-12(2)10-15(14)30-19/h5-10H,4,11H2,1-3H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTPFRUOEWSGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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